
N-(4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, commonly known as OTB-015, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Pharmacological Applications in Drug Design
Piperidine derivatives, such as N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide , play a crucial role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure is pivotal for designing drugs due to the piperidine moiety, which is a common element in medicinal chemistry .
Synthesis of Biologically Active Piperidines
The development of methods for synthesizing substituted piperidines is a significant area of researchN-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide serves as a suitable substrate for creating biologically active piperidines through various intra- and intermolecular reactions .
Inhibitor of Blood Coagulation Factor Xa
This compound has been identified as a core structure in the development of apixaban , a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is an orally bioavailable anticoagulant used to prevent strokes in patients with atrial fibrillation .
Anti-Cancer Research
Piperidine derivatives have been synthesized and investigated for their effects against cancer cells. The presence of specific functional groups, such as halogens or nitro groups, on the piperidine ring can increase the cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment .
Discovery of New Therapeutic Agents
The structural features of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide make it a valuable compound for the discovery and biological evaluation of new therapeutic agents. Its piperidine core is a key element in the structure-activity relationship studies for drug discovery .
Neuropharmacology
Piperidine derivatives are known to interact with various neurotransmitter systems, which makes them relevant in the study of neuropharmacological agents. They can be designed to target specific receptors or transporters in the brain, contributing to the treatment of neurological disorders .
Analgesic and Anesthetic Research
The compound’s framework is used in the synthesis of analgesics and anesthetics. Piperidine derivatives can modulate pain pathways, offering a research avenue for developing new pain management solutions .
Agricultural Chemistry
In agricultural chemistry, piperidine derivatives are explored for their potential as pesticides or herbicides. The structural adaptability of compounds like N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide allows for the creation of targeted agents that can protect crops from various pests and diseases .
Propiedades
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-4-13(12-14)18(26)23-15-7-9-16(10-8-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSIGYHNRZERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


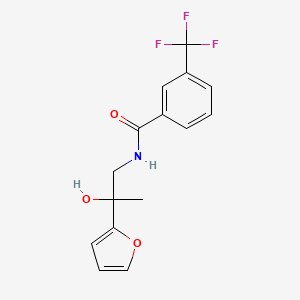
![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)
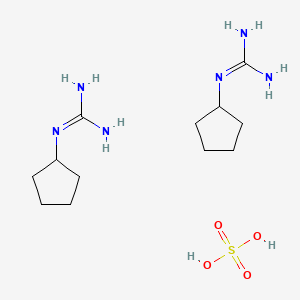
![(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2918067.png)
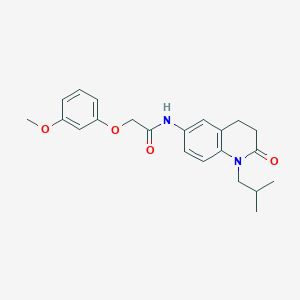
![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)
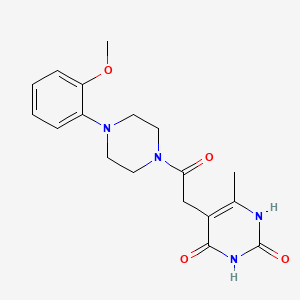
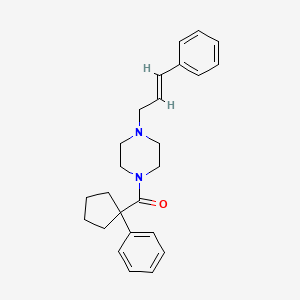
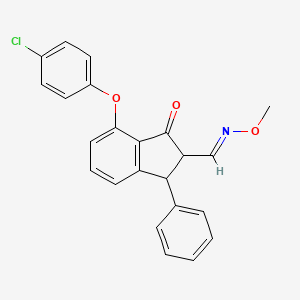
![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)
